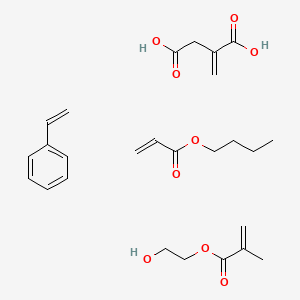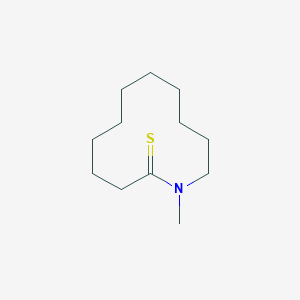
1-Methyl-1-azacyclododecane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-azacyclododecane-2-thione is a heterocyclic compound containing nitrogen and sulfur atoms within its ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-azacyclododecane-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-methylazacyclododecane with sulfur sources under controlled temperature and pressure . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process optimization focuses on maximizing the efficiency of the cyclization reaction while minimizing by-products and waste .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-1-azacyclododecane-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-azacyclododecane-2-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-1-azacyclododecane-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1-azacyclododecane-2-one: Similar in structure but contains a ketone group instead of a thione group.
1-Methyl-1-azacyclododecane-2-ol: Contains a hydroxyl group instead of a thione group.
1-Methyl-1-azacyclododecane-2-amine: Contains an amine group instead of a thione group.
Uniqueness
1-Methyl-1-azacyclododecane-2-thione is unique due to its thione group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
34949-17-2 |
|---|---|
Molekularformel |
C12H23NS |
Molekulargewicht |
213.38 g/mol |
IUPAC-Name |
1-methyl-azacyclododecane-2-thione |
InChI |
InChI=1S/C12H23NS/c1-13-11-9-7-5-3-2-4-6-8-10-12(13)14/h2-11H2,1H3 |
InChI-Schlüssel |
HISLQPURLFWKNI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCCCCCCCCC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


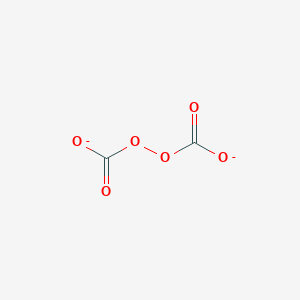

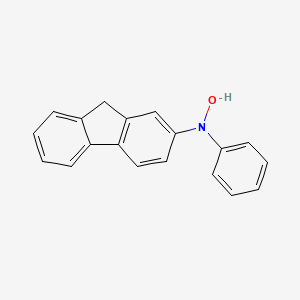
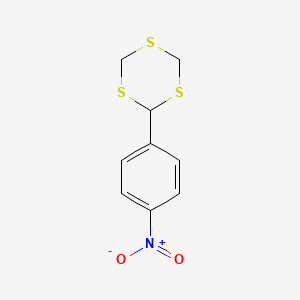
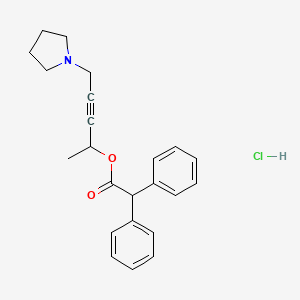
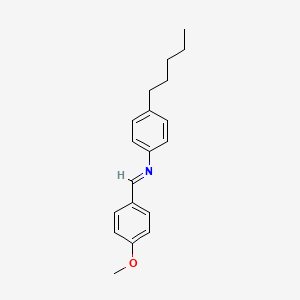
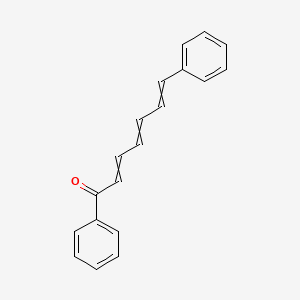
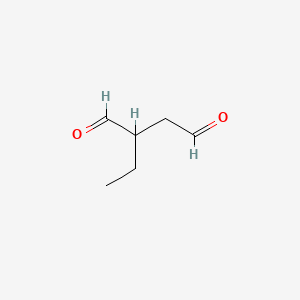
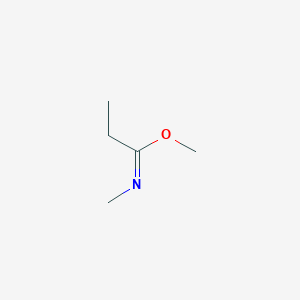
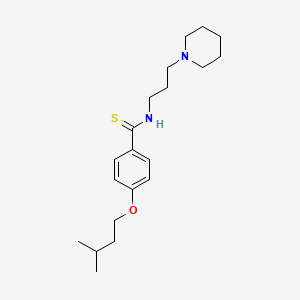

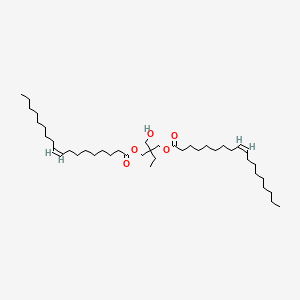
![N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14691867.png)
